![molecular formula C11H17NO4S B14427958 {3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid CAS No. 82423-92-5](/img/structure/B14427958.png)
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid is an organic compound with a unique structure that includes an azepane ring, an acetylsulfanyl group, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid typically involves multiple steps, starting with the formation of the azepane ring One common method is the cyclization of a suitable precursor, such as a diamine, with an appropriate carbonyl compound under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols.
Substitution: The acetylsulfanyl group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium halides (NaX).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of {3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfanyl group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The azepane ring and acetic acid moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
{3-[(Methylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid: Similar structure but with a methylsulfanyl group instead of an acetylsulfanyl group.
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid is unique due to the presence of the acetylsulfanyl group, which can undergo specific chemical reactions that are not possible with other similar compounds. This unique reactivity makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
82423-92-5 |
|---|---|
分子式 |
C11H17NO4S |
分子量 |
259.32 g/mol |
IUPAC 名称 |
2-[3-(acetylsulfanylmethyl)-2-oxoazepan-1-yl]acetic acid |
InChI |
InChI=1S/C11H17NO4S/c1-8(13)17-7-9-4-2-3-5-12(11(9)16)6-10(14)15/h9H,2-7H2,1H3,(H,14,15) |
InChI 键 |
RPWPWZGJFSRVHN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SCC1CCCCN(C1=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)

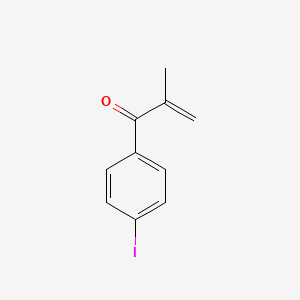
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
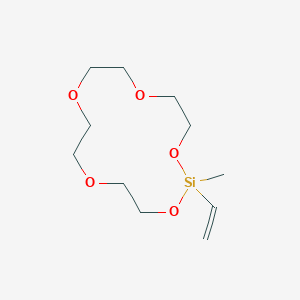
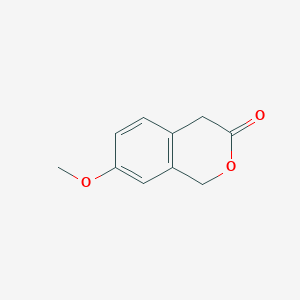
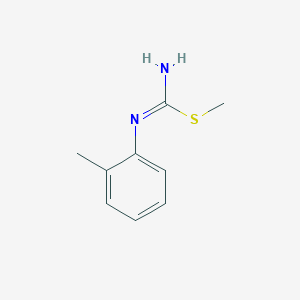
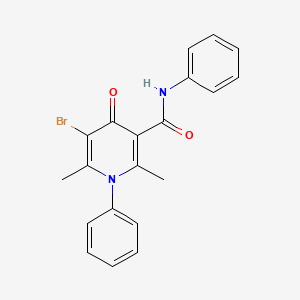
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)
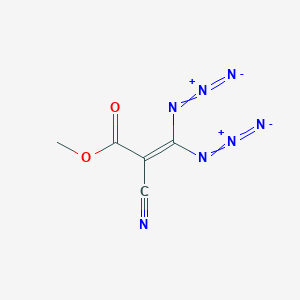
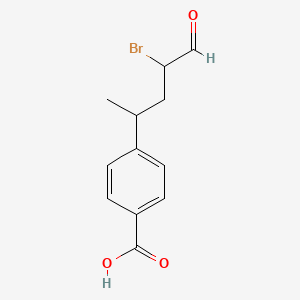
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
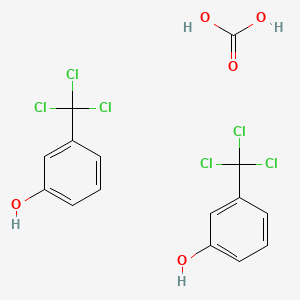
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)
